Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with 3-ethylimidazole in the presence of a suitable reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate is unique due to its specific structural features, such as the presence of the 3-ethylimidazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N4O2 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
methyl 4-amino-3-[(3-ethylimidazol-4-yl)methylamino]benzoate |
InChI |
InChI=1S/C14H18N4O2/c1-3-18-9-16-7-11(18)8-17-13-6-10(14(19)20-2)4-5-12(13)15/h4-7,9,17H,3,8,15H2,1-2H3 |
InChI Key |
FXELLBQNJIKREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CNC2=C(C=CC(=C2)C(=O)OC)N |
Origin of Product |
United States |
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